Currently, 3-Fluoro-4-methylbenzylamine (3-F-4-MBA) is primarily available from chemical suppliers for research purposes and not for any other applications. Due to this limited availability, there is a scarcity of publicly available research focusing specifically on 3-F-4-MBA.
Despite the limited research, the structure of 3-F-4-MBA suggests potential applications in various scientific fields, including:
3-Fluoro-4-methylbenzylamine is an organic compound with the molecular formula C₈H₁₀FN and a CAS number of 261951-67-1. This compound features a benzylamine structure where a fluorine atom is substituted at the third position of the aromatic ring, and a methyl group is located at the fourth position. The presence of these substituents influences its chemical properties and biological activity. It appears as a colorless to light yellow liquid and is classified as hazardous due to its potential to cause severe skin burns and eye damage upon exposure .
Currently, there is no documented research on the specific mechanism of action of 3-Fluoro-4-methylbenzylamine in biological systems.
As with most aromatic amines, 3-Fluoro-4-methylbenzylamine is likely to be irritating to the skin, eyes, and respiratory system. Specific data on its toxicity is not available, but common safety precautions for handling aromatic amines should be followed, including wearing gloves, safety glasses, and working in a fume hood [].
Several methods exist for synthesizing 3-Fluoro-4-methylbenzylamine:
3-Fluoro-4-methylbenzylamine has potential applications in various fields:
Several compounds share structural similarities with 3-Fluoro-4-methylbenzylamine. Here are some notable examples:
| Compound Name | CAS Number | Key Differences |
|---|---|---|
| 4-Fluoro-N-methylbenzylamine | 405-66-3 | Methyl group on nitrogen instead of benzene ring |
| 4-Fluoro-α-methylbenzylamine | 403-40-7 | Different positioning of the methyl group |
| 2-Fluoro-4-methylbenzylamine | 261951-66-0 | Fluorine at a different position on the ring |
The uniqueness of 3-Fluoro-4-methylbenzylamine lies in its specific positioning of substituents, which may impart distinct chemical reactivity and biological activity compared to other similar compounds. The combination of a fluorine atom and a methyl group at specific locations on the benzene ring creates opportunities for selective reactions and potential applications in medicinal chemistry that are not found in its analogs .
The IUPAC name for 3-fluoro-4-methylbenzylamine is (3-fluoro-4-methylphenyl)methanamine. Its molecular structure consists of a benzene ring substituted with a fluorine atom at the 3-position, a methyl group at the 4-position, and a methanamine (-CH$$2$$NH$$2$$) group at the 1-position (Figure 1). The structural formula is C$$8$$H$${10}$$FN, with a molecular weight of 139.17 g/mol.
Figure 1: Structural representation of 3-fluoro-4-methylbenzylamine.
This compound is recognized by multiple synonyms, including:
Additional aliases include MFCD01631531 (MDL number) and SCHEMBL716197 (ChEMBL ID).
Key identifiers for this compound include:
3-Fluoro-4-methylbenzylamine emerged as a synthetic intermediate during the late 20th century, coinciding with advancements in fluorinated aromatic chemistry. While its exact discovery timeline is undocumented, its synthesis parallels methodologies described in patents for analogous compounds, such as 3-fluoro-4-trifluoromethylbenzonitrile. Early routes likely involved nitration, reduction, and halogenation of substituted toluenes, as seen in protocols for fluorinated benzylamines.
The compound gained prominence in the 2000s as a building block for pharmaceutical agents. For example, it has been utilized in the synthesis of iridium(III) complexes for anticancer research and in fragment-based drug discovery campaigns targeting enzymes like aldo-keto reductase 1C3. Its commercial availability from suppliers such as Apollo Scientific and Aromsyn Co., Ltd., by the 2010s further solidified its role in industrial R&D.
3-Fluoro-4-methylbenzylamine serves as a versatile precursor due to its electron-withdrawing fluorine and electron-donating methyl group, which modulate reactivity in:
3-Fluoro-4-methylbenzylamine is an aromatic organic compound with a benzene ring substituted with three functional groups: a fluorine atom at the meta position (position 3), a methyl group at the para position (position 4), and an aminomethyl group (benzylamine) extending from the benzene ring [1] [2]. The molecular formula of 3-Fluoro-4-methylbenzylamine is C₈H₁₀FN, indicating it contains 8 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, and 1 nitrogen atom [1] [2] [3].
The compound has a molecular weight of 139.17 g/mol, which is derived from the sum of the atomic weights of its constituent elements [2] [4] [3]. The structure features a primary amine group (-CH₂NH₂) attached to the benzene ring, making it a member of the benzylamine family of compounds [1] [2].
Table 1: Atomic Composition and Molecular Properties of 3-Fluoro-4-methylbenzylamine
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀FN |
| Molecular Weight | 139.17 g/mol |
| IUPAC Name | (3-fluoro-4-methylphenyl)methanamine |
| InChI | InChI=1S/C8H10FN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,5,10H2,1H3 |
| InChIKey | XCAJNBJDLZPHNB-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)CN)F |
The structural arrangement of 3-Fluoro-4-methylbenzylamine includes a planar benzene ring with the fluorine atom and methyl group positioned adjacent to each other, creating a specific electronic distribution that influences the compound's chemical behavior and reactivity [1] [2] [5].
The crystallographic data for 3-Fluoro-4-methylbenzylamine is limited in the scientific literature, as comprehensive X-ray crystallographic studies specifically on this compound are not widely reported [6] [7]. However, conformational analysis of related benzylamines provides insight into the likely structural characteristics of this compound [7].
Studies on similar fluorinated benzylamines indicate that the C-N bond in benzylamine derivatives tends to be oriented perpendicular to the plane of the aromatic ring [7]. This orientation is influenced by the electronic effects of the fluorine substituent, which can affect the conformational preferences of the molecule [7] [6].
Research on 3-fluorobenzylamine has shown that the presence of a fluorine atom at the meta position can lead to multiple conformers due to the rotational freedom around the C-N bond [7]. Specifically, studies have identified three conformer origins in 3-fluorobenzylamine, suggesting similar conformational complexity might exist for 3-Fluoro-4-methylbenzylamine [7].
The dihedral angle τ₁ (C₁-Cα-N-H) in benzylamine derivatives is typically close to 90°, and the addition of the methyl group at position 4 in 3-Fluoro-4-methylbenzylamine would likely maintain this conformational preference while potentially introducing additional steric considerations [7]. The methyl group at the para position relative to the aminomethyl group would be expected to have minimal direct interaction with the amine functionality due to their distance in the molecular framework [6] [7].
The boiling point of 3-Fluoro-4-methylbenzylamine is reported to be approximately 198.0 ± 25.0 °C at standard atmospheric pressure (760 mmHg) [3] [9]. This relatively high boiling point is consistent with the presence of intermolecular hydrogen bonding capabilities due to the primary amine group, which increases the energy required for phase transition from liquid to gas [3] [8].
The melting point of 3-Fluoro-4-methylbenzylamine is not precisely documented in the available literature, but based on structurally similar compounds such as 4-methylbenzylamine (melting point 12-13 °C) and various fluorinated benzylamines, it is likely to be in the range of 10-20 °C [10] [8]. The presence of the fluorine atom typically increases the melting point slightly compared to the non-fluorinated analog due to increased molecular polarity and potential for stronger intermolecular interactions [10] [8].
The flash point of 3-Fluoro-4-methylbenzylamine has been reported as approximately 82.4 ± 11.1 °C, which is an important safety parameter related to its flammability [9]. This value is consistent with other benzylamine derivatives, which typically have flash points in the range of 65-90 °C [8] [9].
The density of 3-Fluoro-4-methylbenzylamine is approximately 1.05 g/cm³ at 20 °C [11] [12] [9]. This value is slightly higher than that of benzylamine (0.981 g/cm³) due to the presence of the fluorine atom, which increases the molecular weight without significantly increasing the molecular volume [11] [12].
The refractive index (nD) of 3-Fluoro-4-methylbenzylamine is reported to be 1.5155 at 20 °C [3] [12]. This parameter is important for identification and purity assessment of the compound and is consistent with other aromatic amines containing fluorine substituents [3] [12] [9].
Table 2: Thermodynamic Properties of 3-Fluoro-4-methylbenzylamine
| Property | Value | Reference |
|---|---|---|
| Boiling Point | 198.0 ± 25.0 °C (at 760 mmHg) | [3] |
| Flash Point | 82.4 ± 11.1 °C | [9] |
| Density | 1.05 g/cm³ (at 20 °C) | [11] [12] |
| Refractive Index | 1.5155 (at 20 °C) | [3] [12] |
| Vapor Pressure | 0.4 ± 0.4 mmHg (at 25 °C) | [9] |
The vapor pressure of 3-Fluoro-4-methylbenzylamine is relatively low (0.4 ± 0.4 mmHg at 25 °C), which is consistent with its high boiling point and indicates that the compound has low volatility at room temperature [9]. This property is important for handling and storage considerations of the compound [9].
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structural characteristics of 3-Fluoro-4-methylbenzylamine [13] [14]. Although specific NMR data for this exact compound is limited in the literature, the expected spectral patterns can be inferred from related compounds and general principles of NMR spectroscopy [13] [14].
The ¹H NMR spectrum of 3-Fluoro-4-methylbenzylamine would typically show the following characteristic signals [13] [14] [15]:
The ¹³C NMR spectrum would be expected to display signals for the eight carbon atoms in the molecule, with characteristic chemical shifts as follows [14] [15]:
The ¹⁹F NMR spectrum would show a single signal for the fluorine atom, typically in the range of -110 to -120 ppm relative to CFCl₃ as a standard [16]. The exact chemical shift would be influenced by the electronic environment created by the adjacent methyl group and the relative position of the benzylamine substituent [16].
Infrared (IR) spectroscopy provides information about the functional groups present in 3-Fluoro-4-methylbenzylamine [17] [18]. The IR spectrum would be expected to show several characteristic absorption bands:
The UV-Visible absorption spectrum of 3-Fluoro-4-methylbenzylamine would be expected to show absorption maxima typical of substituted benzene rings [19]. Based on data from related compounds, the main absorption band would likely appear at approximately 260-280 nm, corresponding to the π→π* transition of the aromatic system [19]. The presence of the fluorine atom and methyl group as substituents would cause a slight bathochromic shift (red shift) compared to unsubstituted benzylamine [19].
The molar absorptivity (ε) of this main absorption band would be expected to be in the order of 10³-10⁴ L·mol⁻¹·cm⁻¹, which is typical for aromatic systems with similar substitution patterns [19]. Additional weaker absorption bands might be observed at longer wavelengths due to n→π* transitions involving the nitrogen lone pair electrons [19].
The solubility characteristics of 3-Fluoro-4-methylbenzylamine are important for understanding its behavior in various solvents and biological systems [20] [9]. As a primary amine with both hydrophilic (amine group) and hydrophobic (aromatic ring with methyl substituent) components, it exhibits interesting solubility properties [20] [9].
3-Fluoro-4-methylbenzylamine is expected to be soluble in a range of organic solvents including alcohols (methanol, ethanol), ethers, chloroform, and dimethyl sulfoxide (DMSO) [20] [9]. Its solubility in water is limited due to the predominance of the hydrophobic aromatic portion of the molecule, but the presence of the primary amine group does confer some water solubility [20] [9].
The octanol-water partition coefficient (log P) is a measure of the differential solubility of a compound in octanol (a non-polar solvent) versus water (a polar solvent) [21] [22]. For 3-Fluoro-4-methylbenzylamine, the predicted log P value is approximately 1.60, indicating that it is more soluble in octanol than in water [9] [21]. This value is consistent with the compound's molecular structure, which contains both hydrophobic and hydrophilic elements [9] [21].
Table 3: Solubility and Partition Properties of 3-Fluoro-4-methylbenzylamine
| Property | Value | Reference |
|---|---|---|
| Log P (octanol-water) | 1.60 | [9] [21] |
| Water Solubility | Limited | [20] [9] |
| Topological Polar Surface Area | 26.02 Ų | [9] |
| Hydrogen Bond Donors | 1 | [9] |
| Hydrogen Bond Acceptors | 2 | [9] |
The topological polar surface area (TPSA) of 3-Fluoro-4-methylbenzylamine is calculated to be 26.02 Ų, which is relatively small and suggests limited capacity for hydrogen bonding [9]. This property, along with its moderate log P value, indicates that the compound would have moderate membrane permeability, which is relevant for understanding its potential behavior in biological systems [9] [21].
Corrosive